![molecular formula C7H11ClN2S B3427339 (4-(Methylthio)phenyl)hydrazine hydrochloride CAS No. 58626-97-4](/img/structure/B3427339.png)
(4-(Methylthio)phenyl)hydrazine hydrochloride
Overview
Description
4-(Methylthio)phenylhydrazine hydrochloride is a heterocyclic organic compound . It has a molecular weight of 190.693640 g/mol and a molecular formula of C7H11ClN2S . The IUPAC name for this compound is (4-methylsulfanylphenyl)hydrazine;hydrochloride .
Synthesis Analysis
The synthesis of 4-(Methylthio)phenylhydrazine hydrochloride involves several stages . In the first stage, 4-methylsulfanylaniline reacts with hydrogen chloride at 120℃ . In the second stage, sodium nitrite is added at -5℃ and the reaction is allowed to proceed for 0.25 hours . In the third stage, hydrogen chloride and stannous chloride are added and the reaction is carried out at temperatures between -20 and -5℃ .Molecular Structure Analysis
The molecular structure of 4-(Methylthio)phenylhydrazine hydrochloride is represented by the canonical SMILES stringCSC1=CC=C(C=C1)NN.Cl
. The InChI Key for this compound is FIOHWWJATARMKM-UHFFFAOYSA-N
. Chemical Reactions Analysis
The chemical reactions involving 4-(Methylthio)phenylhydrazine hydrochloride are complex and involve multiple stages . The yield of the reaction is reported to be between 74% and 87.1% .Physical And Chemical Properties Analysis
4-(Methylthio)phenylhydrazine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Pharmacological Applications
- Antihypertensive α-Blocking Agents : The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases using hydrazine derivatives have been explored. These compounds, including those derived from (4-(Methylthio)phenyl)hydrazine hydrochloride, showed promising antihypertensive α-blocking activity with low toxicity (Abdel-Wahab et al., 2008).
Antibacterial Activity
- New 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline Derivatives : The antibacterial activity of some newly synthesized 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives, using (4-(Methylthio)phenyl)hydrazine hydrochloride as a precursor, has been investigated. Certain compounds demonstrated effective growth inhibition of Bacillus subtilis and Aspergillus niger (Le, Pham, & Nguyen, 2018).
Antiviral Activity
- Synthesis for Anti-HAV Evaluation : Compounds synthesized from (4-(Methylthio)phenyl)hydrazine hydrochloride, including pyridazine derivatives, were evaluated for their antiviral activity against hepatitis A virus (HAV), with some showing significant effects (Flefel et al., 2017).
Serotonin Antagonist and Antianexity Activities
- Pyrrolidine Derivatives from 4-Hydrazinyl-1-p-Substituted Phenyl-2,5-dihydro-1H-pyrrole-3-carbonitriles : The synthesis of heterocyclic candidates as serotonin antagonist and antianexity agents using hydrazine derivatives has been explored, indicating high activities compared to standard controls (Abdalla, Abdel-Wahab, & Amr, 2008).
Molecular Docking and Dynamics Simulation Studies
- Structural and Reactivity Properties of Hydrazine Derivatives : A study focused on the vibration and interaction of pharmaceutically active hydrazine derivatives, predicting their biological activities and indicating potential antitumor activity (Mary et al., 2021).
Inhibitory Activity in Antimicrobial and Antitubercular Agents
- 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives : Compounds synthesized using (4-(Methylthio)phenyl)hydrazine hydrochloride as a precursor were tested for their antimicrobial and antitubercular activities, showing promising results (Chovatia et al., 2006).
Cytotoxic, Antibacterial, and VEGFR2 Inhibitors
- Novel Phthalazinedione-Based Derivatives : The synthesis of novel derivatives indicated promising cytotoxicity against certain cancer cell lines and potent antibacterial activity, with potential as VEGFR2 inhibitors (El Rayes et al., 2022).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
properties
IUPAC Name |
(4-methylsulfanylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOHWWJATARMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375452 | |
Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylthio)phenyl)hydrazine hydrochloride | |
CAS RN |
35588-53-5, 58626-97-4 | |
Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(Methylthio)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [4-(methylsulfanyl)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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